8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-2-1-3-14-4-6(8(10,11)12)13-7(5)14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRTGQZPUQNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206981-68-1 | |
| Record name | 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate bromo-substituted ketone, followed by cyclization and introduction of the trifluoromethyl group. This process typically requires the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of various reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired modifications to the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as a lead for developing new drugs targeting microbial infections, particularly against Mycobacterium tuberculosis. For instance, derivatives of imidazo[1,2-a]pyridine have shown promising anti-tubercular activity with minimal inhibitory concentrations (MICs) ranging from 0.05 to 100 μg/mL. Notably, some derivatives exhibit activity significantly more potent than traditional treatments like ethambutol .
Table 1: Anti-Tubercular Activity of Imidazo[1,2-a]Pyridine Derivatives
| Compound | MIC (μg/mL) | Comparison to Ethambutol |
|---|---|---|
| IPA-6 | 0.05 | 125 times more potent |
| IPA-9 | 0.4 | 16 times more potent |
| Ethambutol | 6.25 | Reference |
Cancer Research
The compound has also been investigated for its anticancer properties. Its structural features may allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that modifications to the imidazo[1,2-a]pyridine framework can enhance its anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .
Organic Synthesis Applications
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine serves as an important intermediate in organic synthesis. Its unique reactivity allows for various transformations that can lead to the development of new compounds with desirable properties.
Synthesis Routes
Multiple synthetic routes have been developed for this compound, each varying in yield and reaction conditions. These methods include:
- Electrochemical Reactions : Utilizing electrochemical methods to achieve regioselective functionalization.
- Microwave-Assisted Synthesis : Enhancing yields through microwave irradiation techniques.
- Catalyst-Free Reactions : Simplifying synthesis processes by eliminating the need for catalysts.
Table 2: Summary of Synthetic Methods
| Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Electrochemical Functionalization | Variable | Mild conditions |
| Microwave-Assisted Synthesis | Up to 90% | Rapid reaction times |
| Catalyst-Free Reactions | High | Simple one-pot procedures |
Study on Antibacterial Activity
A study conducted by Wu et al. synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial properties against Mycobacterium tuberculosis. The study found that specific modifications to the compound's structure significantly enhanced its efficacy against resistant strains of bacteria .
Structural Activity Relationship (SAR) Investigations
Research into the structural activity relationship has revealed insights into how variations in chemical structure influence biological activity. For example, compounds with electron-withdrawing groups like halogens exhibited increased potency against tuberculosis compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key analogs of 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, highlighting differences in substituent positions, molecular properties, and applications:
Key Observations
Substituent Position Effects :
- Bromine at the 8-position (as in the target compound) vs. 2- or 6-position alters electronic distribution and reactivity. For example, 2-bromo-6-CF₃ derivatives undergo regioselective cross-coupling reactions more efficiently due to steric and electronic factors .
- Trifluoromethyl (-CF₃) at position 2 enhances metabolic stability compared to phenyl or methyl groups, as seen in kinase inhibitors .
Biological Activity: Compounds with bulky substituents (e.g., biphenyl or piperazine groups) exhibit improved acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition. Halogenation (Br, Cl) at specific positions influences target selectivity. Chlorine at position 6 increases electrophilicity, facilitating nucleophilic aromatic substitution .
Synthetic Accessibility :
- The target compound is synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 8-bromo precursors .
- In contrast, 3-bromo-6-chloro-2-CF₃ analogs require multistep halogenation and cyclization protocols, reducing overall yield .
Physicochemical Properties :
- Carboxylic acid derivatives (e.g., 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) exhibit higher aqueous solubility (~2.5 mg/mL) compared to trifluoromethyl analogs (~0.1 mg/mL), critical for bioavailability .
- Trifluoromethyl groups increase lipophilicity (logP ~2.8), favoring blood-brain barrier penetration .
Research Findings
Biological Activity
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a bromine atom at the 8th position and a trifluoromethyl group at the 2nd position, suggests significant potential for biological activity. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.
- Molecular Formula : CHBrFN
- Molecular Weight : 265.03 g/mol
- Structure : The compound's structure allows for various chemical reactions, including substitution and oxidation, which may influence its biological activity.
Biological Activity Overview
This compound has been investigated for its potential in various biological contexts:
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that bromo-substituted analogues have enhanced antibacterial activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) reported as low as 0.027 μM for some derivatives .
| Compound | MIC (μM) | Target |
|---|---|---|
| This compound | TBD | Mtb |
| Other Bromo Derivatives | 0.027 | Mtb |
The mechanism of action for this compound involves interaction with specific molecular targets within cells. This compound can modulate enzyme activity and signaling pathways, leading to various biological effects such as inhibition of cell proliferation or alteration of gene expression .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimycobacterial Activity : A study demonstrated that bromo-substituted imidazo[1,2-a]pyridine derivatives showed potent inhibition against Mtb. The presence of bromine significantly enhanced the activity compared to non-brominated analogues .
- Inflammation Biomarkers : In clinical trials assessing compounds similar to this compound, it was noted that these compounds could reduce inflammation biomarkers in patients with respiratory infections .
- Structure-Activity Relationship (SAR) : Research has indicated that the bromine atom at the 8th position is crucial for maintaining high antimicrobial activity. Compounds lacking this substitution exhibited significantly reduced efficacy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | No bromine substitution | Lower activity |
| 8-Bromoimidazo[1,2-a]pyridine | No trifluoromethyl group | Different reactivity |
| 2-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine | Altered substitution pattern | Varies significantly |
Q & A
Q. How can crystallographic data be leveraged to design derivatives with improved binding affinity?
- Analyze X-ray structures of ligand-target complexes (e.g., mGlu5 receptor) to identify key interactions (e.g., hydrogen bonds with Ser168 or hydrophobic contacts with Leu242). Substituent modifications (e.g., replacing bromine with larger halogens) can enhance van der Waals interactions .
Conflict Resolution in Literature
Q. How to address discrepancies in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?
- Differences often arise from reagent purity (e.g., Pd catalyst activity) or reaction scaling (microwave vs. conventional heating). Reproduce protocols with controlled moisture/oxygen levels (Schlenk techniques) and compare under identical conditions. Meta-analyses of published methods highlight optimal routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
